N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a sulfonamide group, a nitrobenzene ring, and a dioxidotetrahydrothiophene moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating the cellular excitability .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell, reducing its excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects several biochemical pathways. The hyperpolarization of the cell can influence the activity of other ion channels and proteins, leading to downstream effects on cellular signaling pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound Compounds in this series have shown improved metabolic stability .
Result of Action
The activation of GIRK channels by This compound leads to a decrease in cellular excitability. This can have various molecular and cellular effects, depending on the type of cell and the specific role of GIRK channels in its function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as pH, temperature, and the presence of other molecules can affect the interaction of the compound with its target and its subsequent effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene moiety. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then reacted with ethylamine to introduce the ethyl group.
The next step involves the sulfonation of 4-nitrobenzene to form 4-nitrobenzenesulfonyl chloride, which is then reacted with the previously prepared dioxidotetrahydrothiophene-ethylamine intermediate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S2/c1-2-13(11-7-8-21(17,18)9-11)22(19,20)12-5-3-10(4-6-12)14(15)16/h3-6,11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIDWZWZKHBLOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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